![molecular formula C16H24N6O B2895179 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 1208388-74-2](/img/structure/B2895179.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
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Overview
Description
“N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazolo[3,4-d]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions with 2-chloropyrimidine . The formation of the pyrrolidine ring can also be achieved from acyclic precursors .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The pyrazolo[3,4-d]pyrimidine moiety is a heterocyclic compound, which means it contains atoms of at least two different elements.
Scientific Research Applications
The compound known by various names, including “2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide,” “F2902-0025,” and “N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide,” has several potential scientific research applications. Here is a comprehensive analysis focusing on six unique applications:
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its potential antiviral properties, especially against RNA and DNA viruses.
Anti-HIV Activity
Compounds with indole and pyrrolidine scaffolds have been synthesized and screened for their anti-HIV activity . The pyrrolidine ring, in particular, is a versatile scaffold for biologically active compounds and could contribute to the inhibition of HIV replication in infected cells.
Anticancer Properties
The indole nucleus, found in many bioactive compounds, has been associated with anticancer activities . By extension, the compound , with its complex heterocyclic structure, may be valuable in cancer research, particularly in the development of new therapeutic agents.
Antimicrobial and Antibacterial Effects
Derivatives of pyrrolidine and pyrimidine have been described to exhibit antimicrobial and antibacterial properties . This indicates that our compound could be investigated for its efficacy in combating bacterial infections and could contribute to the development of new antibiotics.
Enzyme Inhibition
Compounds containing pyrrolidine and pyrimidine rings have been found to inhibit a wide range of enzymes, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This suggests that the compound could be used in the study of these enzymes and potentially in the treatment of diseases related to their dysregulation.
Modulation of Receptors and Biological Pathways
Pyrrolidine derivatives have been used to modulate various receptors and biological pathways . For example, they have been employed as selective androgen receptor modulators (SARMs) and have shown potency towards RORγt, a nuclear receptor involved in the regulation of immune responses . This highlights the potential of the compound for research in endocrinology and immunology.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
It is likely that it binds to its target receptors or enzymes and modulates their activity, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Result of Action
Similar compounds have been reported to have antioxidative and antibacterial properties .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-16(2,3)15(23)17-6-9-22-14-12(10-20-22)13(18-11-19-14)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPCRULADSMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide |
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